1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines a pyridine ring with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne. The pyridine ring can be introduced through various synthetic routes, such as the reaction of 2-bromopyridine with an appropriate alkyne .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .
Scientific Research Applications
1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a fused heterocyclic ring system and are used in medicinal chemistry.
Uniqueness
1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(1-pyridin-2-ylethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c1-7(8-4-2-3-5-11-8)14-6-9(10(15)16)12-13-14/h2-7H,1H3,(H,15,16) |
InChI Key |
XXEYUASWZXLNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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